(R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride
Overview
Description
“®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid” is a compound with the molecular formula C13H19NO2 . It’s worth noting that the compound you’re interested in might have similar properties or structure.
Synthesis Analysis
While specific synthesis methods for “®-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride” were not found, there are general methods for attaching tert-butyl groups to proteins for NMR studies . These methods involve reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .
Molecular Structure Analysis
The molecular structure of a related compound, “®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid”, has been computed by PubChem .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “4-(4-tert-butylphenyl)butanoic acid”, have been reported. It has a molecular formula of C14H20O2, an average mass of 220.307 Da, and a monoisotopic mass of 220.146332 Da .
Scientific Research Applications
Synthesis and Characterization
- Facile Synthesis of Enantiomerically Pure Compounds : A study by Jankowski et al. (1999) presents a method for preparing enantiomers of tert-butyl(methyl)phenylsilane, which is closely related to (R)-3-Amino-4-(4-(tert-butyl)phenyl)butanoic acid hydrochloride. This process involves a series of chemical reactions yielding diastereomerically pure hydrochlorides, demonstrating the chemical's potential in enantiomer synthesis (Jankowski et al., 1999).
Chemical Properties and Analysis
- Chiral Resolution and Liquid Chromatography : Vaccher et al. (1991) developed a liquid chromatography method for the chiral resolution of isomers of 4-amino-3-(4-chlorophenyl)butyric acid, closely related to the chemical . This method involved protection and derivatization steps, showcasing an approach to analyzing similar compounds (Vaccher et al., 1991).
Applications in Medicinal Chemistry
- Pharmacological Activity of Derivatives : Research by Vasil'eva et al. (2016) highlights the pharmacological significance of β-substituted γ-aminobutyric acid derivatives, which include compounds like this compound. These compounds are noted for their potential as pharmacologically active substances, underscoring the importance of this class of chemicals in medicinal research (Vasil'eva et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a tert-butyl group, which is often used as a probe in nmr studies of macromolecular complexes .
Mode of Action
The tert-butyl group in the compound can be observed with high sensitivity in nmr spectroscopy if the group retains high mobility . This suggests that the compound might interact with its targets in a way that allows the tert-butyl group to retain its mobility.
Biochemical Pathways
Compounds containing a tert-butyl group have been used in the study of complexes formed on membranes by the neuronal snares that mediate neurotransmitter release and synaptotagmin-1, the ca2+ sensor that triggers release .
Pharmacokinetics
The compound’s solubility in methanol suggests that it might have good bioavailability.
Result of Action
The use of tert-butyl groups in nmr studies suggests that the compound might have significant effects on the structure and function of macromolecular complexes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in methanol suggests that its action might be influenced by the presence of polar solvents. Additionally, the compound’s stability might be affected by temperature, as it is recommended to be stored at room temperature .
Properties
IUPAC Name |
(3R)-3-amino-4-(4-tert-butylphenyl)butanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17;/h4-7,12H,8-9,15H2,1-3H3,(H,16,17);1H/t12-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVGFMZLBRNQHM-UTONKHPSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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